molecular formula C13H21N B12657944 2,12-Tridecadienenitrile CAS No. 134849-13-1

2,12-Tridecadienenitrile

Cat. No.: B12657944
CAS No.: 134849-13-1
M. Wt: 191.31 g/mol
InChI Key: HATXGQLRJIOVRF-VAWYXSNFSA-N
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Description

2,12-Tridecadienenitrile is an organic compound with the molecular formula C13H21N It is a nitrile derivative characterized by the presence of a tridecadiene chain with a nitrile group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-Tridecadienenitrile typically involves the reaction of a suitable diene with a nitrile precursor under specific conditions. One common method is the hydrocyanation of a tridecadiene compound, where the diene undergoes a reaction with hydrogen cyanide in the presence of a catalyst to form the nitrile group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2,12-Tridecadienenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,12-Tridecadienenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving nitrile metabolism and enzymatic reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,12-Tridecadienenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tridecanenitrile: Similar structure but lacks the diene functionality.

    Tridecene-2-Nitrile: Contains a nitrile group but differs in the position of the double bonds.

Properties

CAS No.

134849-13-1

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(2E)-trideca-2,12-dienenitrile

InChI

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-12H,1,3-10H2/b12-11+

InChI Key

HATXGQLRJIOVRF-VAWYXSNFSA-N

Isomeric SMILES

C=CCCCCCCCC/C=C/C#N

Canonical SMILES

C=CCCCCCCCCC=CC#N

Origin of Product

United States

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